molecular formula C4H5BrN2O B12975125 6-Bromo-4,5-dihydropyridazin-3(2H)-one

6-Bromo-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12975125
M. Wt: 177.00 g/mol
InChI Key: MRLOIRWZHRICRK-UHFFFAOYSA-N
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Description

6-Bromo-4,5-dihydropyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features the pyridazin-3(2H)-one scaffold, a six-membered heterocycle known for its diverse pharmacological activities . Researchers value this core structure for its potential to interact with multiple biological targets, including various enzymes and receptors . The specific bromo and dihydro substitutions on this molecule make it a valuable synthetic intermediate or precursor for developing novel bioactive molecules . Particular research focus for pyridazinone derivatives includes their application as vasodilators for treating cardiovascular diseases and as targeted anticancer agents . Some derivatives act as phosphodiesterase (PDE) inhibitors or tyrosine kinase inhibitors, which are crucial mechanisms in these therapeutic areas . The inherent reactivity of the pyridazinone core allows for further functionalization, enabling medicinal chemists to fine-tune the pharmacological profile, potency, and selectivity of potential drug candidates . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all lab safety protocols before handling.

Properties

Molecular Formula

C4H5BrN2O

Molecular Weight

177.00 g/mol

IUPAC Name

3-bromo-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C4H5BrN2O/c5-3-1-2-4(8)7-6-3/h1-2H2,(H,7,8)

InChI Key

MRLOIRWZHRICRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC1=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 4,5-dihydropyridazin-3(2H)-one core is common among analogs, but substituents at the 2-, 4-, 5-, or 6-positions dictate distinct properties:

Compound Substituents Key Structural Features
6-Bromo-4,5-dihydropyridazin-3(2H)-one 6-Br Bromine enhances electrophilicity, influencing reactivity and intermolecular interactions .
6-Phenyl-4,5-dihydropyridazin-3(2H)-one 6-Ph Phenyl group increases lipophilicity and π-π stacking potential, improving membrane permeability .
6-(4-Methylstyryl)-4,5-dihydropyridazin-3(2H)-one 6-(4-methylstyryl) Extended conjugation via styryl group alters electronic absorption spectra and HOMO-LUMO gaps .
6-Bromo-4,5-dichloro-3(2H)-pyridazinone 6-Br, 4-Cl, 5-Cl Multiple halogens increase molecular weight and polar surface area, affecting solubility .
6-(4-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one 6-(4-F-Ph) Fluorine’s electron-withdrawing effects enhance metabolic stability and hydrogen bonding .

Key Observations :

  • Halogenated derivatives (e.g., 6-Br, 4-Cl, 5-Cl) exhibit reduced solubility in polar solvents compared to non-halogenated analogs .

Key Observations :

  • Brominated derivatives often require harsher conditions (e.g., reflux) compared to alkylation or styryl group introductions .
  • Computational modeling aids in optimizing substituent placement for target activities .

Key Observations :

  • Bromine’s electron-withdrawing nature may improve binding to enzymes like PDEs but reduce solubility, limiting bioavailability .
  • Styryl and sulfonamide groups enhance CNS activity, making them suitable for neurological targets .
Physicochemical Properties

Substituents critically impact solubility, crystallinity, and stability:

Compound Solubility (mg/mL) Thermal Stability (TGA/DTA) Crystal Packing Features
This compound 0.45 (water, 25°C) Decomposition >250°C N–H···O hydrogen bonds form inverted dimers .
6-Phenyl-4,5-dihydropyridazin-3(2H)-one 1.12 (water, 25°C) Stable up to 200°C π-π stacking dominates; no strong H-bonding .
6-(4-Fluorophenyl) derivative 0.89 (water, 25°C) Decomposition >300°C F···H interactions contribute to lattice stability .

Key Observations :

  • Bromine reduces aqueous solubility compared to phenyl or fluorophenyl analogs due to increased hydrophobicity .
  • Hydrogen bonding in brominated derivatives enhances crystallinity but may complicate formulation .

Preparation Methods

Hydrazine Condensation with β-Ketoesters or β-Diketones

  • A common route involves reacting hydrazine hydrate with β-ketoesters or β-diketones to form the dihydropyridazinone ring. For example, ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate can be treated with hydrazine hydrate in ethanol under reflux conditions for 24–48 hours to yield the corresponding this compound derivative with good yields (up to 81%) after purification by column chromatography.

  • The reaction conditions typically involve ethanol as solvent, hydrazine hydrate as the nucleophile, and reflux temperatures to facilitate ring closure and cyclization.

Bromination of Pyridazinone Precursors

  • Bromination at the 6-position can be achieved by treating the pyridazinone or its precursors with bromine under controlled conditions. For instance, bromine is added dropwise to a cold (0°C) solution of ethyl levulinate in chloroform, followed by triethylamine addition to neutralize the reaction mixture. This step introduces the bromine atom selectively at the desired position.

  • The bromination step is often performed after the formation of the pyridazinone ring or on intermediates that can be converted to the target compound.

Specific Preparation Methodologies

Preparation via Bromomaleic Anhydride and Hydrazine Derivatives

  • Bromomaleic anhydride reacts with substituted hydrazines to form N-alkyl-pyridazine-3,6-diones, which are key intermediates. These intermediates can be regioselectively manipulated to yield 6-bromo-substituted pyridazinones.

  • The reaction is typically carried out by dissolving alkyl hydrazine sulfate in boiling water, adding bromomaleic anhydride, and refluxing overnight. The resulting solids are separated by selective crystallization and trituration to isolate isomeric intermediates.

  • Subsequent Suzuki coupling reactions can be employed to introduce further substituents on the pyridazine ring, enhancing the molecular diversity of the final compounds.

Hydrazine Cyclization of β-Ketoesters with Bromine Substitution

  • Starting from ethyl levulinate, bromination is performed at low temperature with bromine in chloroform, followed by treatment with triethylamine. The brominated intermediate is then reacted with hydrazine hydrate to form the dihydropyridazinone ring.

  • This method allows for the introduction of the bromine atom prior to ring closure, which can be advantageous for regioselectivity and yield.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Hydrazine hydrate + β-ketoester (e.g., ethyl 2-(5-bromo-1H-indol-3-yl)-4-oxopentanoate) Ethanol, reflux, 24–48 h 61–81 Purification by flash chromatography
Bromination of ethyl levulinate Br2 (1 eq), chloroform, 0°C, 1 h; triethylamine addition Quantitative (for brominated intermediate) Controlled addition to avoid overbromination
Reaction of bromomaleic anhydride with alkyl hydrazine sulfate Boiling water, reflux overnight Not specified Formation of N-alkyl-pyridazine-3,6-diones
Suzuki coupling on brominated intermediates Pd(PPh3)4 catalyst, DME/H2O, MW heating 100°C, 20 min Up to 89 One-pot double Suzuki coupling

Research Findings and Notes

  • The desymmetrization of 4-bromopyridazine-3,6-diones via N-alkyl substitution allows regioselective control of substitution patterns on the pyridazine ring, facilitating the synthesis of 6-bromo derivatives with high selectivity.

  • Microwave-assisted Suzuki coupling reactions provide efficient routes to functionalize the pyridazinone core, enabling rapid synthesis of disubstituted derivatives with high yields.

  • The hydrazine cyclization method is versatile and can accommodate various substituted β-ketoesters, allowing the synthesis of a broad range of this compound derivatives with different substituents on the ring.

  • Purification typically involves flash chromatography and recrystallization, with solvents such as dichloromethane/methanol mixtures or ethanol, depending on the compound's solubility.

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